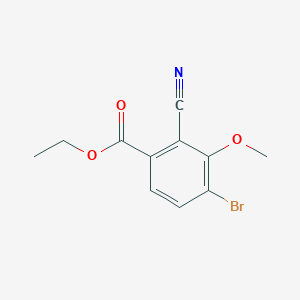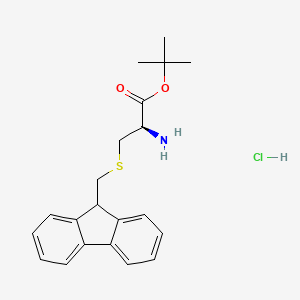
Ethyl 4-bromo-2-cyano-3-methoxybenzoate
Übersicht
Beschreibung
Ethyl 4-bromo-2-cyano-3-methoxybenzoate, also known as EBCM, is an organic compound that has been used in a variety of scientific applications. It is a colorless to pale yellow solid that is soluble in polar solvents such as ethanol and ethyl acetate. EBCM has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes. This article will discuss the synthesis method of EBCM, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme activity and cell signaling pathways.
Wirkmechanismus
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). In addition, this compound has been found to interact with certain receptors, such as the estrogen receptor (ER).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has been found to interact with certain receptors, such as the estrogen receptor (ER), and to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB).
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in polar solvents such as ethanol and ethyl acetate. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biochemical and physiological processes.
However, there are also some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time. In addition, it has been found to interact with certain receptors, such as the estrogen receptor (ER), which can complicate experiments involving these receptors.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in scientific research. One potential direction is the use of this compound in the development of new materials, such as polymers and nanomaterials. Another potential direction is the use of this compound in the study of cell signaling pathways and enzyme activity. Finally, this compound could be used in the development of new drugs, such as anticonvulsants and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-2-cyano-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)10(15-2)8(7)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVBZYYTLRURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,10'-[(Anthracene-9,10-diyl)bisethynylenebis(1,4-phenylene)bisethynylenebis(1,4-phenylene)bisethynylene]-9,9'-(1,4-phenylene)bisethynylenebisanthracene](/img/structure/B1414294.png)












